REACTION_SMILES
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[CH3:13][C:14]([CH3:15])([O-:16])[CH3:17].[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[Cl:1][CH2:2][CH2:3][CH2:4][S:5][CH2:6][c:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1.[K+:18].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH2:19]>>[CH2:2]1[CH2:3][CH2:4][S:5][CH:6]1[c:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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ClCCCSCc1ccncc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClCCCSCc1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc(C2CCCS2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |